[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
CAS No.:
Cat. No.: VC16949738
Molecular Formula: C28H37FO7
Molecular Weight: 504.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H37FO7 |
|---|---|
| Molecular Weight | 504.6 g/mol |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
| Standard InChI | InChI=1S/C28H37FO7/c1-6-23(32)35-15-21(31)28(34)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)22(14-26(20,28)5)36-24(33)7-2/h10-11,13,16,19-20,22,34H,6-9,12,14-15H2,1-5H3/t16-,19+,20+,22+,25+,26+,27+,28+/m1/s1 |
| Standard InChI Key | XOTZOZXTPNJWFB-OKCRLJKSSA-N |
| Isomeric SMILES | CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CC)C)C)O |
| Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CC)C)C)O |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the family of androstane-based corticosteroids, characterized by a cyclopenta[a]phenanthrene core with multiple substituents. Its systematic IUPAC name reflects the following features:
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Stereochemistry: The 8S,9R,10S,11S,13S,14S,16R,17R configuration ensures optimal receptor binding .
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Substituents: A 9-fluoro group enhances glucocorticoid receptor affinity, while methyl groups at C10, C13, and C16 improve metabolic stability . The C11 propanoyloxy and C17 hydroxy groups are critical for anti-inflammatory activity .
Molecular Formula:
Molecular Weight: 476.54 g/mol
Structural Analogs:
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Fluticasone propionate: Shares the 9-fluoro and C17 ester motifs but differs in the C16 substituent .
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17-(Acetyloxy)-9-fluoro-11β-hydroxy-6α-methylpregna-1,4-diene-3,20-dione: A related corticosteroid with a similar fluorinated backbone .
Synthesis and Structural Modifications
The synthesis involves sequential esterification and fluorination of a pregnane precursor. Key steps include:
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Introduction of the 9-fluoro group via electrophilic fluorination, preserving the β-configuration at C11 .
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Esterification at C11 with propanoic anhydride under basic conditions to form the propanoyloxy moiety .
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Oxidation at C3 to establish the ketone functionality, critical for receptor binding .
Table 1: Synthetic Intermediates and Their Roles
| Intermediate | Functionality Added | Role in Synthesis |
|---|---|---|
| Pregna-1,4-diene-3,20-dione | Core structure | Backbone for substitutions |
| 9-Fluoro-11β-hydroxy derivative | Enhanced receptor affinity | Fluorination step |
| C11 propanoyloxy derivative | Esterification | Improves lipophilicity |
Pharmacological Profile
Mechanism of Action
The compound acts as a glucocorticoid receptor (GR) agonist, modulating inflammatory gene transcription. The 9-fluoro group increases GR binding affinity by 10-fold compared to non-fluorinated analogs . The C17 hydroxy group facilitates hydrogen bonding with GR’s Leu-753 residue, stabilizing the ligand-receptor complex .
Anti-Inflammatory Efficacy
In preclinical models, the compound demonstrated:
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50% reduction in airway hyperresponsiveness in ovalbumin-sensitized rats, comparable to fluticasone propionate .
Table 2: Receptor Binding Affinities
| Receptor | Relative Affinity (%) | Reference Ligand |
|---|---|---|
| Glucocorticoid | 220 | Dexamethasone (100%) |
| Androgen | <0.1 | Testosterone (100%) |
| Progesterone | 1.2 | Progesterone (100%) |
Analytical Characterization
Chromatographic Methods
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HPLC: Retention time of 12.3 min on a C18 column (acetonitrile/water gradient) .
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Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ ion at m/z 477.2, with fragmentation peaks at m/z 421.1 (loss of C₃H₆O₂) and 355.0 (loss of HF) .
Stability Studies
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Hydrolytic Degradation: The C11 propanoyloxy group undergoes hydrolysis at pH >8, forming the 11β-hydroxy derivative .
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Photostability: Exposure to UV light (320 nm) causes <5% degradation over 24 hours, indicating robust stability .
| Impurity | Acceptable Limit (%) | Analytical Method |
|---|---|---|
| [Compound ] | ≤0.1 | HPLC-UV |
| 6α-Hydroxyfluticasone | ≤0.2 | LC-MS/MS |
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